molecular formula C10H11ClO B11721370 4-Chloro-1-cyclopropyl-2-methoxybenzene

4-Chloro-1-cyclopropyl-2-methoxybenzene

Cat. No.: B11721370
M. Wt: 182.64 g/mol
InChI Key: VYWKYWZUMYNIAR-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropyl-2-methoxybenzene is an aromatic compound with a benzene ring substituted with a chlorine atom, a cyclopropyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopropyl-2-methoxybenzene can be achieved through several methods. One common approach involves the cyclopropanation of 4-chloro-2-methoxybenzene using a cyclopropyl halide in the presence of a strong base. The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopropyl-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The cyclopropyl group can be reduced to form cyclopropane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclopropane derivatives.

Scientific Research Applications

4-Chloro-1-cyclopropyl-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-cyclopropyl-2-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of the chlorine and methoxy groups can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzene: Lacks the cyclopropyl group, making it less sterically hindered.

    1-Cyclopropyl-2-methoxybenzene: Lacks the chlorine atom, affecting its reactivity in substitution reactions.

    4-Chloro-1-cyclopropylbenzene: Lacks the methoxy group, altering its electronic properties.

Uniqueness

4-Chloro-1-cyclopropyl-2-methoxybenzene is unique due to the combination of the chlorine, cyclopropyl, and methoxy groups on the benzene ring. This unique substitution pattern influences its chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-chloro-1-cyclopropyl-2-methoxybenzene

InChI

InChI=1S/C10H11ClO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

VYWKYWZUMYNIAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2CC2

Origin of Product

United States

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